6PPD-quinone-d5
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Overview
Description
6PPD-quinone-d5 is a deuterated derivative of 6PPD-quinone, a transformation product of the widely used tire rubber antioxidant 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine). This compound has gained significant attention due to its high toxicity to aquatic organisms and its presence in the environment as a result of tire wear particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-d5 typically involves the deuteration of 6PPD-quinone. The process begins with the oxidation of 6PPD to form 6PPD-quinone, which is then subjected to deuteration using deuterated reagents under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the quinone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to achieve high yields and purity . The production process is designed to be efficient and cost-effective, ensuring the availability of this compound for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6PPD-quinone-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor, 6PPD.
Substitution: The quinone structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted quinones. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and properties .
Scientific Research Applications
6PPD-quinone-d5 has a wide range of scientific research applications, including:
Environmental Chemistry: Used to study the environmental fate and transport of tire wear particles and their impact on aquatic ecosystems.
Analytical Chemistry: Utilized as an internal standard in analytical methods for the detection and quantification of 6PPD-quinone in environmental samples.
Material Science: Investigated for its potential use in developing new materials with improved properties, such as enhanced durability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 6PPD-quinone-d5 involves its interaction with molecular targets in aquatic organisms. The compound exerts its toxic effects through the formation of reactive oxygen species (ROS) and the disruption of cellular processes . The primary molecular targets include enzymes involved in oxidative stress response and cellular respiration . The pathways involved in its mechanism of action are related to oxidative stress and apoptosis, leading to cellular damage and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6PPD-quinone-d5 include:
6PPD-quinone: The non-deuterated form of the compound, which shares similar chemical properties and environmental impact.
1,3-Diphenylguanidine: Another tire wear compound with similar environmental persistence and toxicity.
Benzothiazoles: A class of compounds used in rubber manufacturing with comparable environmental concerns.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry as an internal standard. The incorporation of deuterium atoms allows for more accurate quantification and analysis of 6PPD-quinone in environmental samples . Additionally, its high toxicity and environmental persistence make it a critical compound for studying the impact of tire wear particles on aquatic ecosystems .
Biological Activity
6PPD-quinone-d5 is a derivative of 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine), a widely used antioxidant in tire manufacturing. The transformation of 6PPD into 6PPD-quinone occurs through environmental oxidation processes, leading to significant ecological concerns due to its toxicological effects on aquatic organisms, particularly fish. This article explores the biological activity of this compound, focusing on its toxicity mechanisms, effects on fish species, and implications for environmental health.
Overview of this compound
This compound is a stable isotope-labeled version of 6PPD-quinone, which aids in tracing and quantifying the compound in biological and environmental studies. Understanding its biological activity is critical as it has been implicated in mass mortality events among salmonids in urban streams.
Mechanisms of Toxicity
Research indicates that exposure to 6PPD-quinone leads to significant dysregulation of genomic pathways associated with endothelial permeability and cell-cell adhesion, which may result in blood-brain barrier disruption. This disruption is particularly concerning for developing coho salmon embryos, where exposure has been linked to increased mortality and developmental abnormalities.
Key Findings:
- Acute Toxicity : Studies show that even low concentrations of 6PPD-quinone can induce acute mortality in various fish species, including coho salmon and brook trout. For instance, exposure to concentrations as low as 0.72 μg/L has demonstrated significant effects on survival rates and physiological responses such as increased blood glucose levels and hematocrit values .
- Developmental Impact : The compound affects critical developmental pathways, including those involved in muscle development and blood vessel formation. In laboratory settings, embryos exposed to environmentally relevant concentrations exhibited high rates of mortality and impaired growth .
Case Study 1: Coho Salmon
A study conducted on coho salmon embryos exposed to 6PPD-quinone revealed that significant mortality occurred at concentrations as low as 7.22 μg/L. The study utilized a pulse exposure method to simulate stormwater runoff conditions typical during spawning seasons. Results indicated that only 21% of embryos survived through hatching after multiple exposures .
Case Study 2: Brook Trout and Rainbow Trout
In another study assessing the effects on brook trout and rainbow trout, researchers found that exposure to varying concentrations of 6PPD-quinone resulted in behavioral changes indicative of respiratory distress, such as gasping and erratic swimming patterns. The median lethal concentrations (LC50) were determined for both species over different exposure durations, highlighting the compound's acute toxicity across different life stages .
Data Tables
The following table summarizes key findings from various studies regarding the toxicity levels of 6PPD-quinone across different fish species:
Environmental Implications
The presence of 6PPD-quinone in urban waterways poses significant risks not only to fish populations but also to broader aquatic ecosystems. Given its potent toxicity as demonstrated in various studies, regulatory assessments are necessary to mitigate its impact on biodiversity.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylamino)-5-(2,3,4,5,6-pentadeuterioanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4D,5D,6D,7D,8D |
InChI Key |
UBMGKRIXKUIXFQ-UPKDRLQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC(=O)C(=CC2=O)NC(C)CC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.